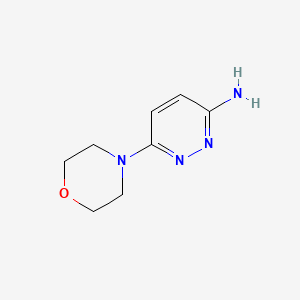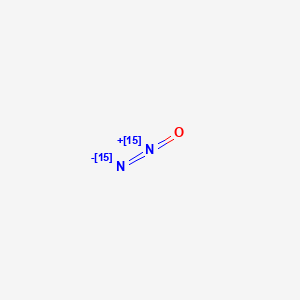
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 8-CIQ, is a chemical compound that is used in a variety of scientific research applications. 8-CIQ is an important building block in the synthesis of a variety of compounds, and it is also used as a research tool in the study of biochemistry and physiology. This article will provide an overview of 8-CIQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Transformations
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of various organic compounds. Studies by Hargitai et al. (2018) have investigated methods for its synthesis, which are crucial in creating 8-aryl-3,4-dihydroisoquinolines. These compounds can act as building blocks in the synthesis of potential drug candidates, demonstrating the importance of 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in medicinal chemistry (Hargitai et al., 2018).
Pharmacological Evaluation
Zára-Kaczián et al. (1986) conducted structure-activity relationship studies on tetrahydroisoquinoline derivatives, emphasizing the significance of certain structural modifications for antidepressant action. This research underscores the utility of 8-chloro-tetrahydroisoquinoline derivatives in exploring new pharmacological agents (Zára-Kaczián et al., 1986).
Antiglioma Activity
Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit selective antiglioma activity, making them potential candidates for cancer treatment. These findings highlight the relevance of tetrahydroisoquinolines, including 8-chloro derivatives, in cancer research (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of certain tetrahydroisoquinoline hydrochloride derivatives. Their findings indicate the potential of these compounds, including 8-chloro derivatives, in developing non-narcotic analgesics (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Evaluation
Azamatov et al. (2023) evaluated the local anesthetic activity of 1-aryl-6,7-dimethoxy-tetrahydroisoquinolines, demonstrating their efficacy and potential in medical applications. This study contributes to understanding the broader applications of tetrahydroisoquinoline derivatives in anesthesia (Azamatov et al., 2023).
Propriétés
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJYEZRPVRRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503767 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
61563-33-5 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)







